1-Spiro[2.5]octan-6-ylethanone
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Overview
Description
1-Spiro[2.5]octan-6-ylethanone is a unique organic compound characterized by its spirocyclic structure. This compound features a spiro[2.5]octane core, which consists of two rings sharing a single carbon atom, and an ethanone group attached to the sixth carbon of the spiro system. The molecular formula of this compound is C10H16O, and it has a molecular weight of 152.24 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Spiro[2.5]octan-6-ylethanone can be synthesized through various organic synthesis methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,3-dichloroacetone with neopentyl glycol in the presence of p-toluenesulfonic acid and benzene can yield a spirocyclic intermediate. This intermediate can then be further reacted with sodium amide in liquid ammonia to form the desired spiro compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Spiro[2.5]octan-6-ylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The ethanone group can undergo nucleophilic substitution reactions with reagents like Grignard reagents or organolithium compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Grignard reagents in anhydrous conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted spiro compounds.
Scientific Research Applications
1-Spiro[2.5]octan-6-ylethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Spiro[2.5]octan-6-ylethanone involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The ethanone group can participate in hydrogen bonding and other interactions, influencing the compound’s overall effect .
Comparison with Similar Compounds
Spiro[2.5]octane: A simpler spirocyclic compound without the ethanone group.
Spiro[4.5]decane: Another spirocyclic compound with a different ring size.
Spirooxindoles: Spirocyclic compounds containing an oxindole moiety
Uniqueness: 1-Spiro[2.5]octan-6-ylethanone is unique due to its specific spirocyclic structure combined with an ethanone group. This combination imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
IUPAC Name |
1-spiro[2.5]octan-6-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-8(11)9-2-4-10(5-3-9)6-7-10/h9H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKKNDSNTENNBFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2(CC1)CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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